molecular formula C22H20N4O3 B2672176 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide CAS No. 946217-30-7

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide

Cat. No.: B2672176
CAS No.: 946217-30-7
M. Wt: 388.427
InChI Key: KFWBNLHPOXOIGI-UHFFFAOYSA-N
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Description

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique imidazo[1,2-b]pyridazine core, which is known for its potential biological activities, including anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the imidazo[1,2-b]pyridazine core, followed by functionalization to introduce the methoxy, methyl, and phenoxyacetamide groups. Common reagents used in these reactions include various halogenating agents, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality. The reaction conditions are carefully monitored to maintain the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as kinases. It is believed to inhibit the activity of these enzymes by binding to their active sites, thereby blocking the signaling pathways that promote cancer cell growth and survival. This compound has shown efficacy in inducing apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide stands out due to its specific combination of functional groups, which confer unique biological properties. Its ability to selectively inhibit certain kinases makes it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-15-8-9-16(19-13-26-20(23-19)10-11-22(25-26)28-2)12-18(15)24-21(27)14-29-17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWBNLHPOXOIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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